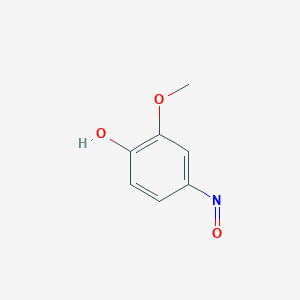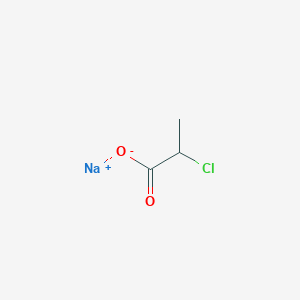
3,8-ジブロモ-1,6-ナフチリジン
説明
3,8-Dibromo-1,6-naphthyridine is a halogenated naphthyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields such as organic semiconductors and pharmaceuticals. The presence of bromine atoms at the 3 and 8 positions on the naphthyridine ring system can significantly influence its reactivity and electronic properties.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and various boronic acids, yielding products with high thermal stability and phase transition temperatures above 186°C . Although this does not directly describe the synthesis of 3,8-dibromo-1,6-naphthyridine, it provides insight into the synthetic routes available for brominated naphthyridines. Additionally, methods for synthesizing 3-bromo-1,6-naphthyridine have been described, which could potentially be adapted for the synthesis of the 3,8-dibromo derivative .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the naphthyridine core, which can adopt various crystal systems depending on the substituents. For example, some 4,8-substituted 1,5-naphthyridines crystallize in the monoclinic crystal system with different space groups . The electronic structure of these compounds, as determined by quantum chemical calculations, reveals the presence of low-energy absorption bands and low optical band gaps, which are indicative of their potential as opto-electronic materials .
Chemical Reactions Analysis
The reactivity of naphthyridine derivatives can vary significantly depending on the position and nature of the halogen substituents. For example, differences in reactivity have been observed between 3,4-dibromo and 3,4-dichloro derivatives of 1,6-naphthyridine, which could suggest that the 3,8-dibromo derivative may also exhibit unique reactivity patterns . The chemical modification of pyridine derivatives has been used to synthesize methyl homologs of tetrahydro-1,6-naphthyridine, demonstrating the versatility of naphthyridine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. The 4,8-substituted 1,5-naphthyridines, for example, exhibit blue fluorescence in both dilute solution and the solid state, and possess suitable electron affinities and ionization potentials for use in organic electronics . Although specific data on 3,8-dibromo-1,6-naphthyridine is not provided, it can be inferred that its physical and chemical properties would be similarly affected by the bromine substituents and could be tailored for specific applications.
科学的研究の応用
複素環式化合物の合成
3,8-ジブロモ-1,6-ナフチリジン: は、さまざまな複素環式化合物の合成における貴重な前駆体です。 その求電子剤または求核剤との反応性により、医薬品化学において生物活性のために重要な複雑な分子を創製することができます .
抗がん研究
この化合物は、抗がん研究で有望であることが示されています。 3,8-ジブロモ-1,6-ナフチリジンの構造は、特定のがん細胞株を標的にするように修正することができ、その誘導体は、がん細胞の増殖を阻害する可能性について研究されています .
抗HIV用途
3,8-ジブロモ-1,6-ナフチリジンの誘導体は、その抗HIV特性について調査されています。 研究者は、これらの化合物がHIVウイルスの複製を阻止する有効性を調査しており、これは病気に対する新しい治療法につながる可能性があります .
抗菌特性
3,8-ジブロモ-1,6-ナフチリジン誘導体の抗菌特性は、それらを新しい抗生物質の開発のための候補にしています。 細菌の細胞プロセスを破壊する能力は、耐性菌との闘いにおいて非常に重要です .
鎮痛および抗炎症用途
3,8-ジブロモ-1,6-ナフチリジンの鎮痛および抗炎症用途に関する研究は進行中です。 その誘導体は、新しい鎮痛薬や炎症性疾患の治療薬の開発に使用できる可能性があります .
抗酸化活性
3,8-ジブロモ-1,6-ナフチリジン誘導体の抗酸化活性は、もう1つの関心の的です。 抗酸化物質は、細胞を酸化ストレスから保護する上で重要な役割を果たし、これらの化合物は、酸化ストレス関連疾患の健康補助食品または治療薬の開発に貢献する可能性があります .
作用機序
Mode of Action
It is known that naphthyridines can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple pathways .
将来の方向性
The wide range of biological activities exhibited by naphthyridines, including 3,8-Dibromo-1,6-naphthyridine, makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of new methods for the synthesis of 1,6-naphthyridine derivatives is an area of ongoing research . Furthermore, the potential of these compounds in the treatment of neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, provides further scope for exploration .
特性
IUPAC Name |
3,8-dibromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQDLUHEFXGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307239 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-75-2 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















